Silver lactate

Description

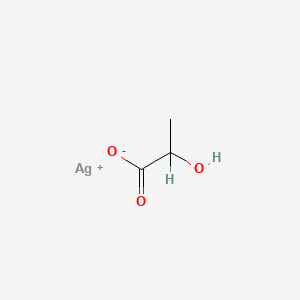

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEWRZSPCQHBOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5AgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875568 | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | L-(+)-Lactic acid silver salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15768-18-0, 80298-33-5, 128-00-7 | |

| Record name | Silver lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15768-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver, (2-hydroxypropanoato-O1,O2)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080298335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (lactato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L(+)-Lactic acid silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6T8HG11V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Silver Lactate (C₃H₅AgO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₃H₅AgO₃), the silver salt of lactic acid, is an organic compound recognized for its potent antimicrobial properties.[1] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies. It details its applications in research and drug development, particularly in leveraging its antimicrobial and antibiofilm capabilities. The document includes detailed experimental protocols, quantitative data summarized in tabular format, and diagrams illustrating key processes and mechanisms to serve as a practical resource for scientific and pharmaceutical professionals.

This compound is an organic salt formed from the reaction of silver with lactic acid.[2] It typically presents as a white to gray crystalline powder or flakes and is notably sensitive to light, necessitating storage in dark conditions to maintain its stability.[3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Description | Citations |

| Chemical Formula | C₃H₅AgO₃ | [1][3] |

| Molecular Weight | 196.94 g/mol | [1][3][4] |

| IUPAC Name | silver;2-hydroxypropanoate | [1][5] |

| CAS Number | 128-00-7 | [1][3][4] |

| Appearance | White to gray powder or flakes | [1][2][3] |

| Melting Point | 120-122 °C | [1][2][3] |

| Sensitivity | Light sensitive | [3][4][6] |

Table 2: Solubility and Stability Profile

| Property | Value/Description | Citations |

| Solubility in Water | Soluble in approximately 15 parts water | [3][4][7] |

| Solubility in Ethanol | Slightly soluble | [2][3][4] |

| Stability | Stable at room temperature. | [8] |

| Storage Conditions | Store in a dark, well-ventilated place in a tightly closed container. | [7][8][9] |

| Incompatible Materials | Oxidizing agents, phosphates, soluble carbonates, sulfuric acid. | [8] |

Table 3: Chemical Composition

| Element | Percent Composition | Citations |

| Carbon (C) | 18.30% | [4] |

| Hydrogen (H) | 2.56% | [4] |

| Silver (Ag) | 54.77% | [4] |

| Oxygen (O) | 24.37% | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature.

Synthesis of this compound

This compound can be synthesized through several methods. The traditional approach involves the reaction of a silver salt with lactic acid, while modern techniques often focus on improving yield and purity.

Protocol 2.1.1: Traditional Synthesis via Silver Carbonate

This method is a direct and common laboratory-scale synthesis.[10]

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of lactic acid (CH₃CH(OH)COOH).

-

Reagent Addition: Gradually add silver carbonate (Ag₂CO₃) powder to the lactic acid solution while stirring continuously. The reaction will produce this compound, water, and carbon dioxide gas.

-

Reaction Monitoring: Continue stirring until the effervescence of CO₂ ceases, indicating the completion of the reaction.

-

Isolation: The resulting this compound can be isolated from the solution by filtration or evaporation of the solvent.

Protocol 2.1.2: Modern Synthesis via Silver Oxide

This two-step process is a contemporary technique aimed at enhancing production efficiency.[3]

-

Step 1: Silver Oxide Formation: React an aqueous solution of silver nitrate (AgNO₃) with sodium hydroxide (NaOH) to precipitate silver oxide (Ag₂O).

-

Step 2: Reaction with Lactic Acid: Isolate the silver oxide precipitate and react it with lactic acid (CH₃CH(OH)COOH). This reaction yields this compound (CH₃CH(OH)COOAg) and water.

-

Purification: The product is then separated and purified as described in the protocol below.

References

- 1. macsenlab.com [macsenlab.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (128-00-7) for sale [vulcanchem.com]

- 4. This compound [drugfuture.com]

- 5. This compound | Fisher Scientific [fishersci.ca]

- 6. lactic acid silver salt [chembk.com]

- 7. This compound | 128-00-7 [amp.chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. This compound - CAS 128-00-7 - City Chemical LLC. [citychemical.com]

- 10. This compound|Antimicrobial Research Compound [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Silver Lactate from Silver Carbonate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of silver lactate from silver carbonate. This compound is a significant compound in the pharmaceutical and medical fields, primarily valued for its antimicrobial properties which are leveraged in wound care, medical device coatings, and as a preservative.[1][2][3] This document outlines the chemical principles, a detailed experimental protocol, characterization data, and safety considerations for the synthesis process. The primary synthesis route discussed is the reaction of silver carbonate with lactic acid, a straightforward and efficient method for producing this valuable silver salt.[4][5]

Introduction to this compound

This compound (CH₃CH(OH)COOAg) is the silver salt of lactic acid.[3] Its utility stems from the slow release of silver ions (Ag⁺), which exhibit broad-spectrum antimicrobial activity by inhibiting microbial respiratory pathways, disrupting cell walls, and interfering with DNA functions.[6][7][8] This makes it a compound of interest for drug development professionals working on anti-infective therapies and advanced wound care solutions. The synthesis from silver carbonate is a common and direct method.[5][9]

Chemical Properties

The reaction between silver carbonate (Ag₂CO₃) and lactic acid (CH₃CH(OH)COOH) is an acid-base reaction. The lactic acid protonates the carbonate anion, leading to its decomposition into carbon dioxide and water, with the formation of this compound.

Reaction: Ag₂CO₃(s) + 2 CH₃CH(OH)COOH(aq) → 2 CH₃CH(OH)COOAg(aq) + H₂O(l) + CO₂(g)

Silver carbonate itself is a light-sensitive inorganic salt that is sparingly soluble in water.[10] It can be prepared by the precipitation reaction between silver nitrate and sodium carbonate.[10][11]

Quantitative Data

The physical and chemical properties of the key compounds involved in the synthesis are summarized below for easy reference.

Table 1: Properties of Reactants and Product

| Property | Silver Carbonate | Lactic Acid (85% aq. solution) | This compound |

| Chemical Formula | Ag₂CO₃ | C₃H₆O₃ | C₃H₅AgO₃ |

| Molar Mass | 275.75 g/mol | 90.08 g/mol | 196.94 g/mol [1][9] |

| Appearance | Colorless to yellow solid[10] | Colorless to yellow viscous liquid | White to gray powder/crystals[4][9] |

| Melting Point | 218 °C (decomposes) | ~18 °C | 120-122 °C[9] |

| Solubility in Water | 0.032 g/L (20 °C) | Miscible | Soluble (~1 part in 15 parts water)[9][12] |

| CAS Number | 534-16-7 | 50-21-5 | 128-00-7[4] |

| Key Sensitivities | Light-sensitive[10] | Hygroscopic | Light-sensitive[9][12] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, including the preparation of the silver carbonate precursor.

Workflow for this compound Synthesis

The overall process involves the preparation of the silver carbonate reactant, followed by its reaction with lactic acid, and subsequent purification of the this compound product.

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Preparation of Silver Carbonate

-

Reagent Preparation: Prepare a solution of 1.0 M silver nitrate (AgNO₃) in deionized water and a separate solution of 0.5 M sodium carbonate (Na₂CO₃) in deionized water.

-

Precipitation: In a beaker protected from light, slowly add the sodium carbonate solution to the silver nitrate solution with vigorous stirring. A slight excess of silver nitrate should be used to ensure complete carbonate precipitation.[11]

-

2 AgNO₃(aq) + Na₂CO₃(aq) → Ag₂CO₃(s) + 2 NaNO₃(aq)

-

-

Isolation: Collect the resulting pale yellow precipitate by vacuum filtration.

-

Washing: Wash the precipitate thoroughly with several portions of deionized water to remove residual sodium nitrate, followed by a final wash with ethanol.

-

Drying: Dry the silver carbonate powder in a vacuum desiccator in the dark. The solid should be finely ground before use.[11]

Protocol 2: Synthesis and Purification of this compound

-

Reaction Setup: In a round-bottom flask wrapped in aluminum foil, create a slurry of freshly prepared silver carbonate (1.0 eq) in a minimal amount of deionized water.

-

Addition of Lactic Acid: While stirring, slowly add a stoichiometric amount of lactic acid (2.0 eq, e.g., an 85% aqueous solution) to the slurry. Effervescence (release of CO₂) will be observed.

-

Reaction Completion: Gently warm the mixture to 40-50°C and continue stirring until the evolution of carbon dioxide ceases and most of the silver carbonate has dissolved.

-

Filtration: Perform a hot filtration of the reaction mixture to remove any unreacted silver carbonate or impurities.

-

Recrystallization: Transfer the warm filtrate to a clean, light-protected beaker. Slowly add ethanol to the solution while stirring until the solution becomes cloudy, inducing crystallization.[7][12]

-

Isolation: Allow the mixture to cool to room temperature and then in an ice bath to maximize crystal formation. Collect the white to gray crystals of this compound by vacuum filtration.

-

Washing and Drying: Wash the collected crystals with cold ethanol, followed by diethyl ether.[7][12] Dry the final product under vacuum at a temperature not exceeding 80°C.[7][12] Store the final product in a dark, tightly sealed container.[9]

Visualization of Key Processes

Diagrams are provided to visualize the chemical reaction and the detailed experimental workflow.

Chemical Reaction Scheme

Caption: The balanced chemical equation for the synthesis.

Detailed Experimental Workflow

Caption: Step-by-step experimental procedure workflow.

Safety and Handling

Silver compounds, including this compound and silver carbonate, should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[6] If handling powders, use a dust mask or work in a chemical fume hood to avoid inhalation.[6]

-

Light Sensitivity: Both silver carbonate and this compound are light-sensitive.[9][10] All procedures should be carried out in vessels protected from light (e.g., wrapped in foil or using amber glassware), and the final product must be stored in the dark.[9]

-

Hazards: this compound is classified as an irritant to the skin, eyes, and respiratory system.[8] Avoid contact and inhalation.

-

Disposal: Dispose of silver-containing waste according to institutional and local environmental regulations. Silver can often be recovered and recycled.

Applications in Research and Development

The synthesized this compound is a valuable material for various R&D applications:

-

Antimicrobial Formulations: Used in the development of topical creams, wound dressings, and hydrogels for preventing infections in burns and chronic wounds.[1][2]

-

Medical Device Coatings: Applied to surfaces of catheters and surgical instruments to reduce the risk of biofilm formation and device-associated infections.[1]

-

Preservative: Incorporated into cosmetic and personal care products as an effective antimicrobial preservative.[1][2]

-

Reagent: Used as a reagent for specific chemical processes, such as the precipitation of uric acid.[3][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. macsenlab.com [macsenlab.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound|Antimicrobial Research Compound [benchchem.com]

- 6. This compound - CAS 128-00-7 - City Chemical LLC. [citychemical.com]

- 7. This compound | 128-00-7 [chemicalbook.com]

- 8. This compound | 128-00-7 [amp.chemicalbook.com]

- 9. This compound (128-00-7) for sale [vulcanchem.com]

- 10. Silver carbonate - Sciencemadness Wiki [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound CAS#: 128-00-7 [m.chemicalbook.com]

silver lactate molecular weight and structure

An In-depth Technical Guide to Silver Lactate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a compound of significant interest in pharmaceutical and biomedical research. It details its chemical and physical properties, methods of preparation and analysis, and its applications, with a focus on its antimicrobial activity and role in wound healing and nanoparticle synthesis.

Core Properties of this compound

This compound is an organic salt formed between silver and lactic acid. It is recognized for its antimicrobial properties, which are primarily attributed to the release of silver ions (Ag⁺).

Molecular Structure and Properties

The chemical structure of this compound consists of a silver cation ionically bonded to the carboxylate group of the lactate anion.

Chemical Structure: CH₃CH(OH)COO⁻Ag⁺

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₃H₅AgO₃ (anhydrous) |

| C₃H₅AgO₃·H₂O (monohydrate) | |

| Molecular Weight | 196.94 g/mol (anhydrous)[1][3][4][5][6] |

| 214.95 g/mol (monohydrate) | |

| Appearance | Gray to purple powder or flakes[2] |

| Melting Point | 120-122 °C[1][5] |

| Solubility | Soluble in water, slightly soluble in ethanol[2] |

| CAS Number | 128-00-7 (anhydrous)[2][5][7] |

| 15768-18-0 |

Experimental Protocols

This section details key experimental methodologies related to the synthesis, purification, and analysis of this compound, as well as its application in antimicrobial testing and nanoparticle synthesis.

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of silver carbonate with lactic acid.[2]

Protocol:

-

Reactants: Silver carbonate (Ag₂CO₃) and lactic acid (CH₃CH(OH)COOH).

-

Procedure:

-

Gradually add silver carbonate to an aqueous solution of lactic acid with constant stirring.

-

The reaction proceeds with the evolution of carbon dioxide gas.

-

Continue the addition until the effervescence ceases, indicating the complete reaction of the acid.

-

The resulting solution contains dissolved this compound.

-

-

Isolation: The this compound can be isolated by evaporation of the water, followed by drying of the resulting solid.

Purification of this compound

Purification of this compound can be achieved by recrystallization.[8]

Protocol:

-

Dissolution: Dissolve the impure this compound in hot water.

-

Recrystallization: Add ethanol to the hot aqueous solution to induce recrystallization.

-

Collection: Collect the precipitated crystals by filtration.

-

Washing: Wash the collected crystals with ethanol followed by diethyl ether.

-

Drying: Dry the purified crystals at 80°C. The resulting product is the dihydrate form. It is crucial to store the purified compound in the dark to prevent degradation.[8]

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method can be employed to determine the assay of this compound by quantifying the lactate component.[5]

Table 2: RP-HPLC Method Parameters for this compound Analysis [5]

| Parameter | Specification |

| Column | Phenomenex Gemini C18 (250x4.6 mm, 5 µm) |

| Mobile Phase | Potassium dihydrogen phosphate, pH adjusted to 2.2 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Standard Concentration | 7 mg/mL in water |

| Test Concentration | 15 mg/mL in water |

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial efficacy of this compound can be evaluated using the agar well diffusion method.[9][10]

Protocol:

-

Culture Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.[10]

-

Inoculation: Evenly swab the microbial suspension onto the surface of a sterile Mueller-Hinton Agar plate.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50 µL) of the this compound solution at various concentrations into the wells.[10] A negative control (e.g., sterile water) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

-

Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for the this compound molecule as a whole are not well-defined, the biological effects are primarily driven by its dissociation into silver ions (Ag⁺) and lactate.

Antimicrobial Mechanism of Silver Ions

The antimicrobial action of silver ions is multifaceted, involving several targets within microbial cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analysis of therapeutic effect of silver‐based dressings on chronic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver in Wound Care—Friend or Foe?: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Antimicrobial Research Compound [benchchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Commercial Silver-Based Dressings: In Vitro and Clinical Studies in Treatment of Chronic and Burn Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 128-00-7 [amp.chemicalbook.com]

- 9. Experimental and theoretical analyses of nano-silver for antibacterial activity based on differential crystal growth temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wvj.science-line.com [wvj.science-line.com]

Solubility of Silver Lactate in Water and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver lactate in two common solvents: water and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical properties of this compound. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of key concepts.

Introduction

This compound (CH₃CH(OH)COOAg) is a silver salt of lactic acid with known antimicrobial properties.[1] Its efficacy and formulation in various applications, including pharmaceuticals and medical devices, are highly dependent on its solubility characteristics. Understanding the solubility of this compound in different solvents is crucial for controlling its bioavailability, optimizing drug delivery systems, and ensuring proper formulation. This guide focuses on its solubility in water, a key solvent for many biological and pharmaceutical systems, and ethanol, a common co-solvent and disinfectant.

Physicochemical Properties of this compound

This compound is a white to gray crystalline solid.[2] It is sensitive to light and should be stored in dark conditions to maintain its stability.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅AgO₃ | [2][3] |

| Molecular Weight | 196.94 g/mol | [2] |

| Appearance | White to gray powder or crystals | [2][3] |

| Melting Point | Decomposes | |

| Light Sensitivity | Light sensitive | [2][4] |

Solubility Data

The solubility of this compound is a key parameter for its application. It is generally characterized as soluble in water and slightly soluble in ethanol.[3][4][5]

Solubility in Water

This compound exhibits good solubility in water. Quantitative data from various sources indicates a solubility of approximately 6.7 to 7.7 g/100 mL at room temperature.

Table 2: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Method |

| 20 | 7.7 | Not Specified |

| Room Temperature | ~6.7 (soluble in ~15 parts water) | Not Specified |

Note: Comprehensive data on the temperature dependence of this compound's aqueous solubility is limited in publicly available literature. The provided values are based on existing data points.

Solubility in Ethanol

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a compound like this compound. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6][7][8] Gravimetric analysis can then be used to quantify the amount of dissolved this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method is used to determine the saturation concentration of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of sealed, amber-colored flasks containing a known volume of the solvent (deionized water or absolute ethanol). The amber flasks are used to protect the light-sensitive compound.

-

Equilibration: Place the flasks in a constant-temperature orbital shaker or water bath. Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a fine filter (e.g., 0.22 µm) to avoid transferring any solid particles. The temperature of the sampling equipment should match the equilibration temperature.

-

Analysis: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as gravimetric analysis as described below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Analysis of Dissolved this compound

This method determines the mass of dissolved this compound by precipitating the silver ions as an insoluble salt (silver chloride) and weighing the precipitate.[9][10][11]

Methodology:

-

Sample Preparation: Accurately measure a known volume of the saturated this compound solution (obtained from the shake-flask method) into a beaker. Dilute with deionized water and acidify with a few drops of dilute nitric acid.

-

Precipitation: While stirring, slowly add a slight excess of a dilute hydrochloric acid (HCl) solution. This will precipitate the silver ions as silver chloride (AgCl), a white, curdy precipitate.

-

Digestion: Gently heat the solution to near boiling and keep it at this temperature for a short period to coagulate the precipitate, making it easier to filter.[9][11] Allow the solution to cool in a dark place to minimize photodecomposition.

-

Filtration: Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity. Wash the precipitate with a dilute nitric acid solution to remove any co-precipitated impurities, followed by a final rinse with a small amount of deionized water.

-

Drying and Weighing: Dry the crucible containing the precipitate in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.[9]

-

Calculation: From the mass of the dried silver chloride precipitate, calculate the mass of silver, and subsequently the mass of this compound in the original aliquot of the saturated solution.

References

- 1. macsenlab.com [macsenlab.com]

- 2. This compound (128-00-7) for sale [vulcanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 128-00-7 [m.chemicalbook.com]

- 5. This compound | Fisher Scientific [fishersci.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. scielo.br [scielo.br]

- 9. ux1.eiu.edu [ux1.eiu.edu]

- 10. chemistry.mtsu.edu [chemistry.mtsu.edu]

- 11. ukessays.com [ukessays.com]

Silver Lactate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and antimicrobial mechanisms of silver lactate.

Introduction

This compound (AgC₃H₅O₃) is the silver salt of lactic acid, a compound that has garnered significant interest in the scientific community, particularly in the fields of medicine and materials science. Its potent antimicrobial properties, attributed to the release of silver ions (Ag⁺), make it a valuable agent in various applications, including wound dressings, medical device coatings, and as a preservative in cosmetics.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its antimicrobial mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an organic chemical compound with the formula CH₃CH(OH)COOAg.[3][4] It typically appears as a white to gray or purple crystalline powder or flakes and is known to be sensitive to light, necessitating storage in dark conditions to maintain its stability.[3]

Quantitative Data

A summary of the key quantitative physical and chemical properties of this compound is presented in Table 1.

| Property | Value/Description | References |

| IUPAC Name | silver;2-hydroxypropanoate | |

| CAS Number | 128-00-7 | [3] |

| Molecular Formula | C₃H₅AgO₃ | [3] |

| Molecular Weight | 196.94 g/mol | |

| Appearance | White to gray or purple powder/flakes | [3] |

| Melting Point | 120-122 °C (decomposes) | |

| Boiling Point | 227.6 °C | [3] |

| Solubility in Water | Soluble (approximately 1 part in 15 parts water) | [3] |

| Solubility in Ethanol | Slightly soluble | [3] |

| Stability | Light sensitive; degrades when exposed to alkali, peroxide, heat, and humidity. | [1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

This compound is synthesized by the reaction of silver carbonate with lactic acid.[3] The following protocol is a representative procedure based on this reaction.

Objective: To synthesize this compound from silver carbonate and lactic acid.

Materials:

-

Silver carbonate (Ag₂CO₃)

-

Lactic acid (CH₃CH(OH)COOH), 85-90% aqueous solution

-

Deionized water

-

Ethanol

-

Beakers

-

Stirring rod

-

Heating plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

In a beaker, dissolve a calculated amount of lactic acid in deionized water. The molar ratio of lactic acid to silver carbonate should be 2:1.

-

Slowly add silver carbonate powder to the lactic acid solution while stirring continuously. The addition should be done in small portions to control the effervescence (release of CO₂ gas).

-

Continue stirring the mixture at room temperature until the effervescence ceases, indicating the completion of the reaction. The solution will contain dissolved this compound.

-

Gently heat the solution to approximately 60°C to ensure complete reaction and to aid in the subsequent filtration step.

-

Filter the warm solution to remove any unreacted silver carbonate or other solid impurities.

-

To the clear filtrate, add ethanol to induce the precipitation of this compound, as it is less soluble in ethanol-water mixtures.

-

Collect the precipitated white crystals of this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified this compound crystals in a drying oven at a temperature below its decomposition point (e.g., 80°C) until a constant weight is achieved. Store the final product in a dark, airtight container.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Objective: To determine the melting point range of synthesized this compound.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 20°C below the expected melting point (around 100°C).

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating slowly and record the temperature at which the entire solid has transformed into a clear liquid (the completion of melting).

-

The recorded temperature range is the melting point of the this compound sample. A sharp melting range (e.g., 1-2°C) is indicative of high purity.

Determination of Solubility in Water

A quantitative method to determine the solubility of this compound in water is the shake-flask method.

Objective: To determine the solubility of this compound in water at a specific temperature (e.g., 25°C).

Materials:

-

Purified this compound

-

Deionized water

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator shaker

-

Analytical balance

-

Centrifuge and centrifuge tubes (or filtration apparatus)

-

UV-Vis spectrophotometer or other suitable analytical instrument for concentration measurement

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any suspended solid particles, either centrifuge the sample at high speed or filter it through a fine-pore filter.

-

Accurately dilute the clear supernatant to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry (measuring the absorbance of the lactate or silver ion after a color-forming reaction) or HPLC.

-

Calculate the original concentration of the saturated solution, which represents the solubility of this compound in water at that temperature. Express the solubility in g/L or mg/mL.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is primarily due to the release of silver ions (Ag⁺) in an aqueous environment. These ions exert their effects through a multi-targeted approach, leading to bacterial cell death.

The proposed mechanisms of action are illustrated in the diagram below and include:

-

Disruption of the Cell Envelope: Silver ions can bind to sulfur-containing proteins in the bacterial cell wall and membrane, leading to increased permeability and disruption of the cell's structural integrity.

-

Inhibition of Respiratory Enzymes: Ag⁺ ions are known to target and inhibit key enzymes in the bacterial respiratory chain, such as NADH dehydrogenase, thereby disrupting cellular energy production (ATP synthesis).

-

Generation of Reactive Oxygen Species (ROS): The interaction of silver ions with the respiratory chain can lead to the production of ROS, such as superoxide radicals. These highly reactive species cause oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.

-

Interaction with DNA: Silver ions can penetrate the bacterial cell and interact with the DNA, causing it to condense and preventing its replication, which ultimately inhibits cell division.

Spectral Data

Spectroscopic techniques are essential for the characterization and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The broad band in the region of 3400-3200 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group. The strong absorption peak around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate group (COO⁻). The C-H stretching and bending vibrations of the methyl and methine groups are observed in the regions of 2980-2940 cm⁻¹ and 1450-1370 cm⁻¹, respectively. The C-O stretching of the secondary alcohol and carboxylate group appears in the 1120-1040 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would be expected to show a doublet for the methyl protons (CH₃) around 1.3-1.5 ppm and a quartet for the methine proton (CH) around 4.0-4.3 ppm. The hydroxyl proton (OH) signal may be broad and its position variable depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would be expected to show a signal for the methyl carbon (CH₃) around 20 ppm, the methine carbon (CH) around 67-70 ppm, and the carboxylate carbon (COO⁻) around 180-185 ppm.

UV-Visible (UV-Vis) Spectroscopy

This compound itself does not possess strong chromophores that absorb in the UV-Vis region. Aqueous solutions of lactate generally show minimal absorption above 250 nm. Therefore, direct UV-Vis spectroscopy is not a primary method for the quantification of this compound unless a colorimetric reagent is used to react with either the silver or lactate ions to form a colored complex.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with representative experimental protocols for its synthesis and characterization. The multifaceted antimicrobial mechanism of action of silver ions released from this compound has also been elucidated. The compiled data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important antimicrobial compound. Further research to obtain and publish detailed spectral data (NMR and UV-Vis) would be beneficial to the scientific community.

References

A Technical Guide to the Antimicrobial Mechanism of Silver Lactate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Silver lactate, a salt of silver and lactic acid, serves as a potent antimicrobial agent primarily through the action of the silver ion (Ag⁺) it releases in aqueous environments.[1][2] This guide elucidates the core mechanisms of its bactericidal and fungicidal activity. The multifaceted attack involves disruption of the microbial cell envelope, inactivation of critical intracellular proteins and enzymes, interference with nucleic acid replication, and the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This document provides a consolidated overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Antimicrobial Mechanisms of Action

The antimicrobial efficacy of this compound is attributed to the release of silver ions (Ag⁺) upon dissolution. These ions execute a multi-pronged attack on microbial cells, making the development of resistance a complex challenge for pathogens.[5] The primary mechanisms are detailed below.

The initial point of contact between silver ions and a microbial cell is its outer envelope. The negatively charged surface of the bacterial cell wall electrostatically attracts the positively charged Ag⁺ ions.[6]

-

Gram-Negative Bacteria: Silver ions interact with and disrupt the lipopolysaccharide (LPS) layer of the outer membrane. This action increases membrane permeability, leading to the leakage of essential intracellular components and facilitating the entry of more silver ions into the cell.[6][7]

-

Gram-Positive Bacteria: While the thick peptidoglycan layer in Gram-positive bacteria presents a more substantial barrier, silver ions can still bind to the teichoic acids within this layer.[7] This interaction disrupts the cell wall's structural integrity, eventually leading to cell lysis.[6][7] Ag⁺ ions can then access the cytoplasmic membrane, where they disrupt respiratory chain enzymes and further compromise membrane function.[7][8]

Once inside the cell, silver ions exhibit a high affinity for sulfur-containing functional groups (thiol or sulfhydryl groups, -SH) found in amino acids like cysteine.[7][9]

-

Enzyme Inhibition: Many vital enzymes, particularly those involved in cellular respiration and metabolism, rely on exposed thiol groups for their catalytic activity.[4][7] Silver ions bind irreversibly to these groups, denaturing the proteins and inactivating the enzymes.[10] This disruption of the respiratory chain is a key aspect of silver's bactericidal effect.[5][7]

-

Protein Denaturation: Beyond enzymatic targets, Ag⁺ can bind to various other intracellular proteins, altering their conformation and rendering them non-functional.[10][11]

Silver ions can directly interact with the genetic material of the microbial cell.

-

DNA Condensation: Ag⁺ ions bind to the nitrogen-containing bases in the DNA strands.[7][10] This interaction leads to the condensation of the DNA molecule into a more compact form.[10][12] A condensed DNA molecule cannot be effectively transcribed or replicated, thus halting protein synthesis and cell division.[8][10]

-

Replication Inhibition: The binding of silver ions to the DNA structure physically obstructs the enzymes responsible for DNA replication, leading to a complete cessation of the cell cycle.[8]

A critical and potent mechanism of silver's antimicrobial action is the generation of reactive oxygen species (ROS).[3][9]

-

ROS Generation: The interaction of silver ions with the impaired respiratory chain can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals (O₂⁻).[9] The cell's environment can further promote the generation of other ROS, such as hydroxyl radicals (•OH).[13]

-

Cellular Damage: ROS are highly reactive molecules that cause widespread, indiscriminate damage to cellular components. They induce lipid peroxidation, which destroys cell membranes, and cause further damage to proteins and nucleic acids.[14][15] This cascade of oxidative damage overwhelms the cell's antioxidant defenses, ultimately leading to cell death.[13][14] Studies have shown that a significant portion of silver's bactericidal activity can be attributed to this ROS-mediated pathway.[9]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below summarizes available data for silver compounds against various pathogens.

| Compound | Microorganism | MIC | MBC | Reference |

| This compound (L) | Staphylococcus aureus | 0.1 - 0.3 µg/mm² | > 0.3 µg/mm² | [4] |

| This compound (L) | Staphylococcus epidermidis | 0.06 µg/mm² | 0.1 µg/mm² | [4] |

| This compound (L) | Candida albicans | 0.06 µg/mm² | 0.06 µg/mm² | [4] |

| Ag⁺ (from Silver Nitrate) | Staphylococcus aureus | 80 µg/mL | Not Reported | [16] |

| Ag⁺ (from Silver Nitrate) | Pseudomonas aeruginosa | 20 µg/mL | Not Reported | [16] |

| Ag⁺ (from Silver Nitrate) | Enterococcus faecalis | 80 µg/mL | Not Reported | [16] |

| Silver Nanoparticles | Staphylococcus aureus | 0.625 mg/mL | 0.625 mg/mL | [17] |

| Silver Nanoparticles | Pseudomonas aeruginosa | 1.406–5.625 µg/mL | 2.813–5.625 µg/mL | [18] |

Key Experimental Protocols

The following protocols are standard methodologies used to evaluate the antimicrobial action of compounds like this compound.

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[18][19]

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 1 x 10⁵ CFU/mL). A positive control well (microbes, no this compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is identified as the lowest concentration of this compound in a well with no visible turbidity (no microbial growth).

-

MBC Determination: A small aliquot (e.g., 10 µL) is taken from each well showing no growth and is sub-cultured onto an agar plate.[19]

-

MBC Analysis: The plates are incubated for 24 hours. The MBC is the lowest concentration from the microtiter plate that results in a ≥99.9% reduction in the initial bacterial inoculum on the agar plate.[19]

This protocol uses a fluorescent probe to detect the intracellular generation of ROS following exposure to silver ions.[20]

-

Cell Culture: Microbial cells are grown to the mid-logarithmic phase and harvested.

-

Treatment: The cells are washed and resuspended in a buffer, then treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Probe Loading: A fluorescent ROS-sensitive probe (e.g., 2',7'–dichlorodihydrofluorescein diacetate, H2DCFDA) is added to the cell suspension and incubated in the dark. This probe is non-fluorescent until oxidized by ROS inside the cell.

-

Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer.

-

Analysis: An increase in fluorescence intensity in this compound-treated cells compared to untreated controls indicates the generation of ROS.

TEM is used to visualize the morphological and ultrastructural changes in microbial cells induced by this compound.[7][18]

-

Treatment: Bacterial cultures are treated with a bactericidal concentration of this compound for a specific duration (e.g., 2-4 hours). Untreated cells are used as a control.

-

Fixation: Cells are harvested by centrifugation and fixed, typically with glutaraldehyde, to preserve their structure.

-

Post-Fixation & Dehydration: Cells are post-fixed with osmium tetroxide, followed by dehydration through a graded ethanol series.

-

Embedding & Sectioning: The dehydrated cell pellets are embedded in resin. The hardened resin blocks are then cut into ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.

-

Staining & Imaging: The sections are placed on copper grids and stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast. The grids are then imaged using a transmission electron microscope. This allows for the visualization of cell wall damage, membrane disruption, and cytoplasmic changes.[7]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Caption: The Multifaceted Antimicrobial Mechanism of Silver Ions (Ag⁺).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silver-ion-mediated reactive oxygen species generation affecting bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lms.idipharma.com [lms.idipharma.com]

- 13. Bactericidal Effects of Silver Nanoparticles on Lactobacilli and the Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Silver nanoparticles restrict microbial growth by promoting oxidative stress and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Silver nanoparticles restrict microbial growth by promoting oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Silver Lactoferrin as Antimicrobials: Mechanisms of Action and Resistance Assessed by Bacterial Molecular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]

- 20. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Stability and Storage of Silver Lactate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for silver lactate. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and efficacy of this compound in their work.

Chemical and Physical Properties

This compound (C₃H₅AgO₃, Molar Mass: 196.94 g/mol ) is the silver salt of lactic acid.[1][2] It typically appears as a white to gray or purple crystalline powder or flakes.[3][4] It is soluble in water (approximately 1:15 or 77 g/L at 20°C) and slightly soluble in ethanol.[4][5][6]

| Property | Value/Description |

| Chemical Formula | C₃H₅AgO₃[3] |

| Molecular Weight | 196.94 g/mol [3] |

| Appearance | White to gray powder or flakes[3] |

| Melting Point | 120-122 °C[3] |

| Solubility in Water | Soluble in ~15 parts water[3] |

| Solubility in Ethanol | Slightly soluble[3] |

| Sensitivity | Light sensitive[3][7] |

Stability Profile

This compound is considered stable at room temperature when handled and stored correctly.[5][8] However, it is susceptible to degradation under certain conditions, most notably exposure to light.[3][5][7]

Forced Degradation Studies

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to analyze this compound in the presence of its degradation products.[8] Forced degradation studies show that this compound degrades under alkaline, oxidative, thermal, humidity, and photolytic stress conditions.[8][[“]] It is stable under acidic hydrolysis conditions.[8][[“]]

The following table summarizes the results from a forced degradation study on this compound.[10]

| Stress Condition | Parameters | % Degradation |

| Acid Hydrolysis | 5.0 N HCl at 60°C for 30 min | No degradation observed |

| Alkaline Hydrolysis | 1.0 N NaOH at 25°C for 20 min | 10% |

| Oxidative Degradation | 30.0% H₂O₂ for 12 h | 17% |

| Thermal Degradation | 80°C for 72 h | 9% |

| Humidity | 25°C / 95% RH for 72 h | 6% |

| Photolytic Degradation (UV Light) | 254 nm for 72 h | 9% |

| Photolytic Degradation (White Light) | Solid state for 72 h | 6% |

Recommended Storage Conditions

To ensure the stability and shelf-life of this compound, the following storage conditions are recommended:

-

Light: Protect from light.[5][7] Storage in a dark room or in light-resistant containers is advised.[13]

-

Atmosphere: Keep containers tightly sealed in a dry and well-ventilated place to protect from humidity.[10] For highly sensitive applications, packaging under an inert atmosphere like argon may be considered.[14]

-

Containers: Store in original, clearly labeled, and leak-free containers.[5] Glass, polyethylene, or polypropylene containers are suitable.[5]

Incompatibilities

This compound should not be stored with or exposed to the following:

-

Nitric acid and ethanol together , as this can form explosive silver fulminate.[5]

-

Acetylene and nitromethane , which can form explosive compounds with silver and its salts.[5]

-

Phosphates, soluble carbonates, and sulfuric acid [8]

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound Assay

The following is a detailed methodology for a stability-indicating RP-HPLC assay of this compound, adapted from Srinivasan et al.[8]

Objective: To determine the purity of this compound and quantify its degradation under various stress conditions.

Instrumentation and Chromatographic Conditions:

-

HPLC System: Quaternary gradient pumps, autosampler, and a photodiode-array (PDA) detector.

-

Column: Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Potassium dihydrogen phosphate buffer, with the pH adjusted to 2.2 using orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Preparation of Solutions:

-

Standard and Test Solutions: Prepare standard and test dilutions in water. For assay, a standard concentration of 7 mg/mL and a test concentration of 15 mg/mL can be used.

Forced Degradation (Stress Testing) Protocol:

-

Acid Hydrolysis: Treat the sample with 5.0 N HCl at 60°C for 30 minutes.

-

Alkaline Hydrolysis: Treat the sample with 1.0 N NaOH at 25°C for 20 minutes.

-

Oxidative Degradation: Expose the sample to 30.0% H₂O₂ for 12 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 72 hours.

-

Humidity Stress: Expose the solid sample to 25°C and 95% relative humidity for 72 hours.

-

Photolytic Stress: Expose the solid sample to UV light at 254 nm for 72 hours and to white light for 72 hours.

Analysis:

Analyze the stressed samples using the described HPLC method. The assay of this compound is calculated based on the lactic acid peak. Peak purity testing should be performed for the lactic acid peak from the stressed samples using the PDA detector to ensure it is homogenous and free from co-eluting degradants.[8]

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Conceptual Signaling Pathway for Antimicrobial Action of Silver Ions

The antimicrobial activity of this compound is attributed to the release of silver ions (Ag⁺).[10][15] These ions can interact with and disrupt various cellular processes in microorganisms.

Caption: Conceptual overview of the antimicrobial action of silver ions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. q1scientific.com [q1scientific.com]

- 3. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. consensus.app [consensus.app]

- 12. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Uptake of silver from metallic silver surfaces induces cell death and a pro-inflammatory response in cultured J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Silver Lactate Monohydrate

This technical guide provides a comprehensive overview of the core properties of silver lactate monohydrate, tailored for researchers, scientists, and drug development professionals. The information presented is collated from scientific literature and technical data sheets, focusing on the chemical, physical, antimicrobial, and toxicological characteristics of this silver salt.

Chemical and Physical Properties

This compound monohydrate is the hydrated salt of lactic acid and silver. It is a white to gray crystalline powder that is sensitive to light.[1] The presence of a water molecule in its hydrated form differentiates it from its anhydrous counterpart.

Quantitative Data Summary

The key chemical and physical properties of this compound monohydrate and the related anhydrous form are summarized in the tables below for easy comparison.

Table 1: Chemical Identity

| Property | This compound Monohydrate | This compound (Anhydrous) |

| Chemical Formula | C₃H₇AgO₄ | C₃H₅AgO₃ |

| Molecular Weight | 214.95 g/mol [2] | 196.94 g/mol [1] |

| CAS Number | 19025-99-1[2] | 128-00-7[1] |

| IUPAC Name | silver;2-hydroxypropanoate;hydrate[2] | silver;2-hydroxypropanoate |

Table 2: Physical Properties

| Property | Value/Description |

| Appearance | White or slightly gray crystalline powder[1] |

| Melting Point | 120-122 °C[3] |

| Solubility | Soluble in approximately 15 parts water; slightly soluble in alcohol.[1] |

| Stability | Light sensitive; should be protected from light.[1] |

Table 3: Spectral and Thermal Properties

| Property | Data |

| Infrared (IR) Spectrum | A definitive, peer-reviewed IR spectrum with peak assignments for this compound monohydrate was not identified in the literature search. However, the spectrum is expected to show characteristic bands for O-H (hydroxyl and water), C-H, and C=O (carboxylate) stretching and bending vibrations. |

| UV-Vis Spectrum | Specific UV-Vis absorption maxima for this compound monohydrate were not found in the searched literature. |

| Thermal Analysis (TGA/DSC) | Detailed TGA/DSC thermograms specifying decomposition temperatures and mass loss percentages for this compound monohydrate were not available in the conducted search. Decomposition upon heating is expected, likely involving an initial loss of water followed by the decomposition of the lactate moiety. |

Table 4: Crystal Structure

| Property | Data |

| Crystal System | Not available |

| Space Group | Not available |

| Lattice Parameters | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound monohydrate are not extensively reported in readily available literature. However, based on general chemical principles and information for similar compounds, the following methodologies can be inferred.

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of silver carbonate with lactic acid.[1]

Protocol:

-

Reaction Setup: In a light-protected reaction vessel, suspend silver carbonate (Ag₂CO₃) in deionized water.

-

Addition of Lactic Acid: Slowly add a stoichiometric amount of lactic acid (C₃H₆O₃) to the silver carbonate suspension with constant stirring. The reaction will produce this compound, carbon dioxide, and water. Ag₂CO₃ + 2C₃H₆O₃ → 2CH₃CH(OH)COOAg + H₂O + CO₂↑

-

Reaction Completion: Continue stirring until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

-

Filtration: Filter the resulting solution to remove any unreacted silver carbonate or other insoluble impurities.

-

Isolation: The anhydrous this compound can be isolated by careful evaporation of the solvent. To obtain the monohydrate, the solution should be concentrated and allowed to crystallize, as described in the purification protocol.

Purification by Recrystallization (for Monohydrate)

Purification of this compound to obtain the monohydrate form can be achieved through recrystallization from an aqueous solution.

Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, the solution can be cooled in an ice bath.

-

Crystal Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum at a low temperature to obtain pure this compound monohydrate.

Antimicrobial Properties and Mechanism of Action

This compound, like other silver salts, exhibits broad-spectrum antimicrobial activity. This activity is primarily attributed to the release of silver ions (Ag⁺) in an aqueous environment.

Antimicrobial Signaling Pathways

The antimicrobial action of silver ions is multifaceted, involving the disruption of several key cellular processes in microorganisms. The primary mechanisms include:

-

Cell Wall and Membrane Disruption: Silver ions can bind to sulfur-containing proteins in the bacterial cell wall and membrane, leading to increased membrane permeability and leakage of cellular contents.

-

Inhibition of Respiratory Enzymes: Ag⁺ ions can inhibit respiratory chain enzymes, disrupting ATP production and leading to the generation of reactive oxygen species (ROS).

-

Interaction with DNA: Silver ions can interact with the DNA of microorganisms, causing it to condense and lose its replication ability.

-

Protein Denaturation: Ag⁺ can bind to sulfhydryl groups in enzymes and other proteins, leading to their inactivation and disruption of cellular functions.

The following diagram illustrates the key antimicrobial signaling pathways of silver ions.

Experimental Workflow for Antimicrobial Activity Assessment

A typical workflow to assess the antimicrobial activity of this compound monohydrate is outlined below.

Safety and Toxicology

The safety profile of this compound monohydrate is primarily related to the silver ion. While silver has a long history of use as an antimicrobial agent, its potential for toxicity must be considered.

Table 5: Toxicological Data

| Parameter | Value/Information |

| Acute Oral Toxicity (LD₅₀) | A specific LD₅₀ for this compound monohydrate in rats was not identified in the literature search. However, studies on silver nanoparticles suggest a very low acute oral toxicity, with an LD₅₀ greater than 5,000 mg/kg in rats. |

| Cytotoxicity (IC₅₀) | Specific IC₅₀ values for this compound monohydrate against various cell lines were not found. However, studies on silver nitrate and silver nanoparticles have shown dose-dependent cytotoxicity against various human cell lines. |

| Hazards | May cause skin, eye, and respiratory irritation. Prolonged or repeated exposure to silver salts can lead to argyria, a permanent blue-gray discoloration of the skin and mucous membranes. |

Applications in Research and Drug Development

This compound monohydrate is utilized in various research and development applications, primarily due to its antimicrobial properties.

-

Antimicrobial Coatings: It can be incorporated into polymers and other materials to create antimicrobial surfaces for medical devices.

-

Topical Antiseptics: It is used in some topical preparations for wound care to prevent or treat infections.[1]

-

Synthesis of Silver Nanoparticles: It can serve as a precursor for the synthesis of silver nanoparticles, which have a wide range of applications in medicine and biotechnology.

-

Histology: this compound is used as a reagent in certain staining protocols.

Conclusion

References

Before Antibiotics: A Technical Examination of Silver Lactate in Medicine

For Immediate Release

This whitepaper provides an in-depth technical guide on the historical applications of silver lactate in medicine, with a focus on the pre-antibiotic era. It is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of early antimicrobial agents.

Introduction

Prior to the advent of antibiotics, the medical field relied heavily on a limited arsenal of antiseptic agents to combat microbial infections. Among these, silver salts were prominent for their broad-spectrum antimicrobial properties. While silver nitrate gained widespread use, particularly in ophthalmology, another silver salt, this compound (AgC₃H₅O₃), also carved out a niche in surgical and clinical practice. This document explores the historical therapeutic applications of this compound, its preparation, and the early understanding of its mechanism of action.

Physicochemical Properties and Historical Preparation

This compound, also known by the trade name "Actol," is a salt formed from silver and lactic acid. It typically appears as a white, odorless powder.[1][2] Its solubility in water was a key factor in its historical medical use, allowing for the preparation of aqueous antiseptic solutions.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Description |

| Chemical Formula | AgC₃H₅O₃ |

| Appearance | White, odorless, nearly tasteless powder |

| Solubility in Water | 1 part in 15 parts of water |

| Active Component | Silver ion (Ag⁺) |

Historical Preparation of this compound Solution

Historical medical texts and pharmacopoeias describe the preparation of this compound solutions for antiseptic use. The process involved dissolving the this compound powder in distilled water to achieve the desired concentration. Due to the light sensitivity of silver salts, these solutions were typically stored in dark-colored bottles to prevent degradation.

Below is a generalized workflow for the historical preparation of a this compound antiseptic solution:

Caption: Historical Preparation of this compound Solution.

Historical Therapeutic Applications

This compound was primarily employed as a topical antiseptic for a variety of applications, leveraging the bactericidal properties of the silver ion.

Surgical Antisepsis

In the late 19th and early 20th centuries, this compound was used as a surgical disinfectant. Solutions were used for disinfecting wounds, abscess cavities, and for rendering surgical materials such as ligatures and drainage tubes aseptic.[1]

Table 2: Historical Concentrations of this compound for Surgical Use [1][3]

| Application | Concentration Range |

| General Antiseptic | 1:100 to 1:2500 |

| Disinfecting Wounds/Abscesses | 1:1000 to 1:200 |

Ophthalmic Use

While silver nitrate was more famously used in Credé's method for preventing ophthalmia neonatorum, this compound was also formulated into eye lotions.[3] Its application in ophthalmology was aimed at treating and preventing eye infections.

Other Medical Uses

Historical records indicate the use of this compound in bladder irrigations and as a component in creams.[3] It was also investigated for subcutaneous injection in certain infectious diseases like erysipelas and anthrax, though this was less common.[1]

Early Understanding of the Mechanism of Action

The bactericidal action of this compound was attributed to the activity of the silver ion (Ag⁺). The prevailing theory of the time was that these ions would interact with and disrupt essential components of microbial cells, leading to their death. This understanding was based on the observed inhibition of bacterial growth in the presence of silver salts.

The proposed mechanism, though not fully elucidated at the time, involved the binding of silver ions to proteins and other cellular components, leading to the inactivation of enzymes and disruption of cellular functions.

Caption: Early 20th Century Postulated Mechanism of Action.

Historical Experimental Evidence

While detailed clinical trial data from the pre-antibiotic era is scarce, the efficacy of silver salts was supported by in vitro studies and clinical observations. The German obstetrician, Dr. Carl Siegmund Franz Credé, is credited with developing this compound and silver citrate for in vitro antibacterial studies.[4][5] These early experiments demonstrated the ability of silver ions to inhibit the growth of various pathogenic bacteria.

Toxicity and Disadvantages

Historical accounts suggest that this compound was considered to have a caustic action on wounds, although this was a common characteristic of many antiseptics of the era.[2] It was noted to be more irritating than silver citrate.[6] Prolonged or excessive use of silver compounds was known to carry the risk of argyria, a permanent discoloration of the skin.[7]

Conclusion

This compound played a role in the armamentarium of antiseptics available to medical practitioners in the late 19th and early 20th centuries. Its use in surgical and ophthalmic applications highlights the importance of silver-based compounds in the pre-antibiotic era. While it was eventually superseded by more effective and less toxic agents, the historical application of this compound provides valuable insight into the evolution of antimicrobial therapies. Further research into historical medical archives may yet uncover more detailed quantitative data on its clinical efficacy and experimental basis.

References

- 1. dn790004.ca.archive.org [dn790004.ca.archive.org]

- 2. scispace.com [scispace.com]

- 3. kevaind.org [kevaind.org]

- 4. Advances in Nanotechnology towards Development of Silver Nanoparticle-Based Wound-Healing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baycrest.echoontario.ca [baycrest.echoontario.ca]

- 6. ec.europa.eu [ec.europa.eu]

- 7. researchgate.net [researchgate.net]

Methodological & Application